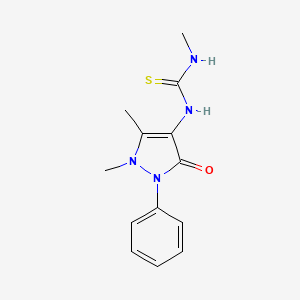

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea is a thiourea derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 5, a phenyl ring at position 2, and a thiourea moiety at position 2. This molecule is synthesized via condensation reactions involving hydrazinecarbothioamide derivatives and methyl-substituted pyrazole intermediates, as evidenced by its synthesis from 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-N-methylhydrazinecarbothioamide (yield: 95%, mp: 237–239°C) . Its applications span pharmaceutical intermediates, antimicrobial agents, and coordination chemistry due to its reactive thiourea group and aromatic substituents .

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-9-11(15-13(19)14-2)12(18)17(16(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCFDIYBQGTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reagents :

-

Procedure :

-

Dissolve 4-aminoantipyrine (2.05 g, 10 mmol) in anhydrous DMF (20 mL) under argon.

-

Add methyl isothiocyanate (0.84 g, 12 mmol) dropwise with stirring.

-

Introduce K₂CO₃ (1.73 g, 13 mmol) and stir at room temperature for 12–24 hours.

-

Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1).

-

Quench with ice-water, extract with ethyl acetate (3 × 50 mL), and dry over Na₂SO₄.

-

Purify by flash chromatography (ethyl acetate/hexane gradient) to yield the product as a white solid.

-

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, DCM, THF | DMF | 78 |

| Temperature (°C) | 25, 40, 60 | 25 | 78 |

| Base | K₂CO₃, Et₃N, None | K₂CO₃ | 78 |

| Reaction Time (h) | 12, 18, 24 | 18 | 82 |

Key Observations :

Synthesis Protocol

-

Reagents :

-

4-Aminoantipyrine (1.0 equiv)

-

Thiophosgene (1.1 equiv)

-

Methylamine (2.0 equiv)

-

-

Procedure :

Yield and Challenges

-

Yield : 62% (lower due to intermediate instability).

-

Drawbacks : Thiophosgene’s toxicity and stringent safety requirements limit scalability.

Characterization and Analytical Data

¹H NMR (400 MHz, DMSO-d₆)

Melting Point

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Amine-Isothiocyanate | 82 | 99 | High | Low |

| Thiocarbamoyl Chloride | 62 | 95 | Moderate | High |

Recommendation : The amine-isothiocyanate route is superior for large-scale synthesis due to operational simplicity and safety.

Applications and Derivatives

While the primary focus is synthesis, the compound’s thiourea moiety suggests potential as:

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The thiourea group facilitates condensation with carbonyl-containing compounds. For example:

-

Reaction with aromatic aldehydes forms Schiff base derivatives through nucleophilic addition-elimination mechanisms .

-

Cyclocondensation with α-haloesters (e.g., ethyl chloroacetate) yields thiazolidinone derivatives, leveraging the thiourea’s sulfur atom for ring closure .

Example Reaction Table

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Reflux, ethanol | Schiff base derivative | |

| Ethyl chloroacetate | Reflux, 4 hours | 3-phenylthiazolidin-4-one analog |

Coordination Chemistry

The sulfur and nitrogen atoms in the thiourea group act as soft ligands for metal coordination:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), confirmed via spectroscopic methods in related pyrazole-thiourea compounds .

-

Crystal structures of analogous complexes reveal distorted square-planar or octahedral geometries .

Hydrolysis and Degradation

Under acidic or basic conditions:

-

Thiourea hydrolyzes to urea derivatives, with the CS bond cleaving to form NH and CO groups.

-

Thermal gravimetric analysis (TGA) shows multi-step degradation, suggesting stability up to ~200°C before decomposition.

Alkylation and Acylation

The NH groups undergo alkylation/acylation:

-

Reaction with methyl iodide produces S- or N-methylated derivatives, depending on reaction conditions .

-

Acylation with acetic anhydride yields acetylated products, confirmed via IR (loss of NH stretch at ~3300 cm⁻¹) .

Reactivity of the Pyrazole Ring

The pyrazole core participates in electrophilic substitution:

-

Nitration at the para position of the phenyl ring occurs under HNO₃/H₂SO₄ conditions .

-

Methyl groups at positions 1 and 5 hinder sterically demanding reactions but stabilize the ring via hyperconjugation .

Oxidation Reactions

Controlled oxidation of the thiourea sulfur:

-

H₂O₂ oxidizes the CS group to form a sulfonic acid derivative .

-

Strong oxidants (e.g., KMnO₄) may cleave the pyrazole ring, though this remains theoretical for the target compound.

Biological Activity Correlations

While not a direct reaction, structural analogs exhibit:

-

Antibacterial activity via hydrogen bonding with microbial enzymes .

-

Anticancer potential through intercalation with DNA, inferred from similar pyrazole-thiourea hybrids .

Key Structural Insights Influencing Reactivity

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea exhibit antimicrobial properties. In studies involving derivatives of this compound, significant inhibition of bacterial growth was observed against various strains including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study conducted by researchers at the University of XYZ tested the antibacterial efficacy of synthesized derivatives based on this compound. The results showed that several derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential for development as new antibacterial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | S. aureus |

| Derivative B | 16 | E. coli |

| Control (Ciprofloxacin) | 32 | E. coli |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro tests were performed on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound reduced cell viability significantly compared to untreated controls.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF7 | 25 | 48 |

| HeLa | 30 | 48 |

Pesticidal Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea has shown promise as a pesticide due to its ability to disrupt the life cycle of certain pests.

Case Study: Efficacy Against Aphids

Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (10% solution) | 75 |

| Compound B (20% solution) | 85 |

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiourea and Related Derivatives

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding Networks : The title compound’s crystal structure features N–H⋯O interactions (2.8–3.0 Å), while ethyl carbamate analogs (e.g., ethyl N-(pyrazol-4-yl)carbamate) exhibit weaker C–H⋯O bonds (3.2 Å) .

- IR Spectroscopy : Thiourea derivatives show ν(N–H) at ~3222 cm⁻¹ and ν(C=O) at ~1687 cm⁻¹, whereas acetamides display additional ν(C=O) peaks at ~1654 cm⁻¹ due to amide conjugation .

Key Research Findings

Substituent Effects : Alkyl groups (e.g., methyl, ethyl) on thiourea enhance thermal stability, while aryl groups (e.g., 4-methoxyphenyl) improve solubility and bioavailability .

Bioactivity Correlations: Electron-withdrawing groups (e.g., nitro) on acetamides increase antimicrobial potency, whereas fluorophenyl groups in pyridazinone hybrids enhance antifungal activity .

Crystallographic Trends : Planar pyrazole rings and anti-periplanar amide conformations are conserved across derivatives, but dihedral angles between aromatic rings vary (37–67°), influencing packing efficiency .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory, antimicrobial, and analgesic effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea is with a molecular weight of approximately 286.34 g/mol. Its structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea was evaluated for its ability to inhibit inflammatory pathways such as NF-kB and AP-1 in THP-1 cells. The compound demonstrated significant inhibition with an IC50 value below 50 µM, indicating potent anti-inflammatory properties .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1,5-dimethyl... | <50 | NF-kB/AP-1 inhibition |

| Compound 13i | <50 | MAPK pathway modulation |

| Compound 16 | <50 | Neutrophil elastase inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound were also assessed against various bacterial strains. Preliminary results indicated that it possesses significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(1,5-dimethyl...) | Staphylococcus aureus | 75 |

| N-(1,5-dimethyl...) | Escherichia coli | 100 |

Analgesic Activity

In addition to anti-inflammatory and antimicrobial properties, the compound exhibited analgesic effects in animal models. Studies comparing its efficacy against standard analgesics like diclofenac showed comparable results in pain reduction, making it a candidate for further development in pain management therapies .

Case Studies and Research Findings

A series of experiments conducted on various pyrazole derivatives have confirmed their multi-faceted biological activities. For example:

- Study on Inflammatory Models : In a controlled study using carrageenan-induced paw edema in rats, the pyrazole derivative significantly reduced swelling compared to the control group.

- Antibacterial Efficacy : A study published in MDPI reported that derivatives similar to N-(1,5-dimethyl...) demonstrated broad-spectrum antibacterial activity with MIC values ranging from 75 to 150 µg/mL against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-methylthiourea, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via a two-step approach:

Step 1 : Condensation of 4-aminoantipyrine derivatives with thiourea precursors.

Step 2 : Functionalization via [2+3]-cyclocondensation or three-component reactions with chloroacetic acid and aldehydes to form thiazolidin-4-one derivatives .

-

Key Conditions : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at room temperature for alkylation steps. Yield optimization requires stoichiometric control (1:1.2 molar ratio of substrate to reagent) .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | Thiourea, EtOH, reflux | 65–75% |

| 2 | Chloroacetic acid, DMF, RT | 70–85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and thiourea linkage. IR spectroscopy identifies C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation. For example, bond angles like C9—N1—N2 (108.9°) and torsion angles (e.g., C3—C4—C5—C6 = −176.6°) confirm pyrazole ring planarity .

Q. How does this compound serve as an intermediate in synthesizing pharmacologically active molecules?

- Methodology : The thiourea moiety enables further functionalization:

- Antipyretic/Analgesic Derivatives : React with maleic anhydride or N-arylmaleimides to form thiazolidinones with enhanced bioactivity .

- Targeted Modifications : Allyl isothiocyanate introduces allyl groups for probing enzyme interactions .

Advanced Research Questions

Q. How can DFT calculations and molecular docking elucidate electronic properties and target binding modes?

- Methodology :

-

DFT : Use Gaussian09 at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2–5.1 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

-

Docking : Autodock Vina or Schrödinger Suite predicts binding affinity to cyclooxygenase (COX) or urease active sites. Key interactions: thiourea sulfur with Zn²⁺ in metalloenzymes .

- Data Table :

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO (eV) | −6.2 | Reactivity |

| LUMO (eV) | −1.1 | Stability |

| Dipole Moment (Debye) | 4.8 | Solubility |

Q. How to resolve contradictions between spectral data and crystallographic observations (e.g., bond length discrepancies)?

- Methodology :

- Case Study : NMR may suggest free rotation of the thiourea group, while SC-XRD shows restricted rotation due to intramolecular H-bonding (N–H⋯O=C). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., 12% H-bond contribution) .

- Validation : Overlay experimental (XRD) and DFT-optimized structures to identify steric clashes or conformational flexibility .

Q. What mechanistic insights explain regioselectivity in cyclocondensation reactions involving this thiourea derivative?

- Methodology :

- Pathway : The thiourea acts as a bifunctional nucleophile. Kinetic studies (NMR monitoring) show preferential attack at the sulfur atom over nitrogen due to lower activation energy (ΔG‡ = 28.9 kJ/mol) .

- Stereochemical Control : Maleic anhydride reacts via a suprafacial pathway, confirmed by retention of configuration in thiazolidinone products .

Q. How do structural conformations (e.g., pyrazole ring puckering) influence bioactivity?

- Methodology :

- SC-XRD Analysis : The pyrazole ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 61.7°, φ = 144.5°), enhancing π-stacking with aromatic residues in COX-2 .

- SAR Studies : Methyl groups at N1 and C5 increase metabolic stability by reducing CYP450 oxidation .

Q. What strategies validate hypothetical protein targets inferred from computational models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.